molecular formula C20H23BrN2O3 B3571688 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine

1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine

Cat. No. B3571688
M. Wt: 419.3 g/mol
InChI Key: PYXTYDNFCXPCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. In

Scientific Research Applications

1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been found to have antiviral effects against a range of viruses, including HIV and hepatitis C virus.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Further research is needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various conditions. 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to inhibit viral replication, which can reduce the severity of viral infections.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in both small and large quantities. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been extensively studied, and its biological activities are well characterized. However, there are also limitations to using 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for research on 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine. One area of interest is the development of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine analogs with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine and its potential therapeutic applications. Finally, studies on the safety and toxicity of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine are needed to evaluate its potential as a therapeutic agent.

properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-25-17-7-4-8-18(26-2)19(17)20(24)23-11-9-22(10-12-23)14-15-5-3-6-16(21)13-15/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXTYDNFCXPCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Bromobenzyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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